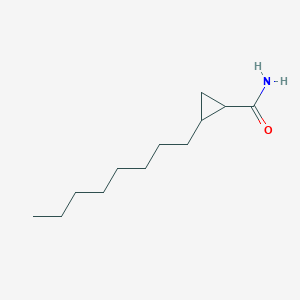
2-Octylcyclopropanecarboxamide
Cat. No. B8662694
M. Wt: 197.32 g/mol
InChI Key: IEHQZROEAPZISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04202902
Procedure details


4 g of lithium aluminum hydride was mixed with 300 ml of dry ether under a nitrogen blanket. Gaseous ammonia was liquefied by a dry ice condenser and the liquefied ammonia was dripped over a period of one hour onto the hydride/ether mixture until no further evolution of hydrogen was observed (7 g of ammonia used). 22.6 g of 1 was added drop-by-drop over a period of one hour and the resulting solution was stirred for 3 hours at 30° C., then poured into a mixture of 500 ml of 5% sulfuric acid and 200 g of ice. The ether layer was separated and the aqueous layer was extracted with ether. The ether layer and extracts were combined and the ether was evaporated. The residue was recrystallized from hot hexane, then from cold methanol, to give 4, as a solid, mp: 109°-110° C.




Name
hydride ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
1
Quantity
22.6 g
Type
reactant
Reaction Step Five


[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH3:7].[H-].CCOCC.[H][H].[CH2:16]([CH:24]1[CH2:26][CH:25]1[C:27]([O:29]CC)=O)[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].S(=O)(=O)(O)O>CCOCC>[CH2:16]([CH:24]1[CH2:26][CH:25]1[C:27]([NH2:7])=[O:29])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23] |f:0.1.2.3.4.5,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Five
|
Name
|
1
|
|
Quantity
|
22.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)C1C(C1)C(=O)OCC
|
Step Six
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution was stirred for 3 hours at 30° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ether was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from hot hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
from cold methanol, to give 4
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
